3-(tert-Butoxycarbonylamino)pyrrolidine
Overview
Description
3-(tert-Butoxycarbonylamino)pyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Crystallography
3-(tert-Butoxycarbonylamino)pyrrolidine derivatives have been synthesized and characterized in various research contexts. For example, Shi et al. (2020) synthesized 2-(N-tert-butoxycarbonylamino) pyridine derivatives and assessed their inhibitory activities against fungi, demonstrating significant biological activity (Shi et al., 2020). Similarly, Naveen et al. (2007) synthesized and characterized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, highlighting the diverse potential of such compounds in chemical synthesis (Naveen et al., 2007).
Biological Activities and Pharmacological Potential
Several studies have explored the biological and pharmacological potential of compounds related to this compound. Ikuta et al. (1987) synthesized and evaluated 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as anti-inflammatory agents, highlighting their potential therapeutic applications (Ikuta et al., 1987). Additionally, studies like that by Chung et al. (2005) on the enantioselective nitrile anion cyclization of N-tert-butyl disubstituted pyrrolidines showcase the compounds' relevance in the synthesis of biologically active nitrogen-containing compounds (Chung et al., 2005).
Chemical Reactions and Mechanistic Insights
The involvement of this compound derivatives in diverse chemical reactions has been a subject of interest. For instance, Rossi et al. (2007) conducted studies on the divergent and solvent-dependent reactions of related compounds, providing valuable insights into the mechanisms of these reactions (Rossi et al., 2007). This kind of research advances our understanding of complex chemical processes involving pyrrolidine derivatives.
Applications in Material Science and Electrochemistry
Innovative applications in material science and electrochemistry have also been explored. Zhao et al. (2015) synthesized a novel ionic liquid incorporating a this compound derivative for sensing applications, demonstrating the compound's versatility in the development of new materials (Zhao et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871637 | |
Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99724-19-3 | |
Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl pyrrolidin-3-ylcarbamate in the synthesis of the target compounds?
A1: In this research [], tert-butyl pyrrolidin-3-ylcarbamate acts as a protected form of pyrrolidin-3-amine. It reacts with 2,3-dichloroquinoxaline to introduce the pyrrolidine ring onto the quinoxaline core. The tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents unwanted side reactions involving the amine group during subsequent synthetic steps. Later, the Boc group is easily removed to yield the desired free amine, which is then further modified.
Q2: Are there any advantages of using tert-butyl pyrrolidin-3-ylcarbamate over other similar reagents in this specific synthesis?
A2: While the article doesn't directly compare different reagents, the use of tert-butyl pyrrolidin-3-ylcarbamate offers some likely advantages:
- Ease of Deprotection: The Boc group is known for its facile removal under mildly acidic conditions, which is demonstrated in this research using trifluoroacetic acid (TFA) []. This selectivity allows for the deprotection of the pyrrolidine nitrogen without affecting other sensitive functionalities in the molecule.
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